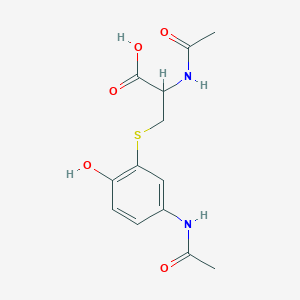

S-(5-Acetamido-2-hydroxyphenyl)-N-acetyl-DL-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetaminophen mercapturate is a metabolite of acetaminophen, commonly known as paracetamol. It is formed in the liver through the conjugation of acetaminophen with glutathione, followed by further metabolism to form the mercapturate. This compound is significant in the study of acetaminophen metabolism and toxicity, as it is one of the pathways through which the body detoxifies acetaminophen.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetaminophen mercapturate involves several steps. Initially, acetaminophen is metabolized in the liver to form a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). This intermediate is then conjugated with glutathione to form a glutathione conjugate. The glutathione conjugate undergoes further metabolism, including the removal of glutamic acid and glycine, to form acetaminophen cysteine. Finally, acetaminophen cysteine is acetylated to form acetaminophen mercapturate .

Industrial Production Methods

Industrial production of acetaminophen mercapturate typically involves the use of advanced analytical techniques such as ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) to monitor and quantify the metabolites in biological samples. This method ensures high sensitivity and accuracy in detecting and measuring acetaminophen mercapturate in plasma .

Análisis De Reacciones Químicas

Types of Reactions

Acetaminophen mercapturate primarily undergoes conjugation reactions. The key reactions include:

Conjugation with Glutathione: This is the initial step where NAPQI reacts with glutathione.

Acetylation: The final step where acetaminophen cysteine is acetylated to form acetaminophen mercapturate.

Common Reagents and Conditions

Glutathione: Used in the conjugation reaction with NAPQI.

Acetyl Coenzyme A: Used in the acetylation of acetaminophen cysteine to form acetaminophen mercapturate.

Major Products Formed

Acetaminophen Mercapturate: The final product formed through the metabolic pathway of acetaminophen.

Aplicaciones Científicas De Investigación

Acetaminophen mercapturate has several applications in scientific research:

Toxicology Studies: It is used to study the metabolism and toxicity of acetaminophen, particularly in cases of overdose.

Biomarker Development: It serves as a biomarker for acetaminophen exposure and liver function.

Pharmacokinetics: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.

Drug Monitoring: It is used in therapeutic drug monitoring to ensure safe and effective use of acetaminophen.

Mecanismo De Acción

The mechanism of action of acetaminophen mercapturate involves its formation as a detoxification product of acetaminophen. The reactive intermediate NAPQI, formed during acetaminophen metabolism, is highly toxic and can cause liver damage. Conjugation with glutathione neutralizes NAPQI, and the subsequent formation of acetaminophen mercapturate allows for its safe excretion from the body .

Comparación Con Compuestos Similares

Similar Compounds

Acetaminophen Glucuronide: Another major metabolite of acetaminophen formed through glucuronidation.

Acetaminophen Sulfate: Formed through sulfation of acetaminophen.

Acetaminophen Cysteine: An intermediate in the formation of acetaminophen mercapturate

Uniqueness

Acetaminophen mercapturate is unique in its role in detoxifying the reactive intermediate NAPQI. Unlike other metabolites, it directly results from the conjugation with glutathione, highlighting its importance in preventing acetaminophen-induced hepatotoxicity .

Propiedades

IUPAC Name |

2-acetamido-3-(5-acetamido-2-hydroxyphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5S/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPRQNKJGQEICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60603-13-6 |

Source

|

| Record name | N-Acetyl-S-[5-(acetylamino)-2-hydroxyphenyl]cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60603-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrogen bis[1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphtholato(2-)]chromate(1-)](/img/structure/B13384115.png)

![2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-N-[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide](/img/structure/B13384119.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide](/img/structure/B13384127.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[oxidanyl(phenylmethoxy)phosphoryl]oxy-butanoic acid](/img/structure/B13384133.png)

![1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol](/img/structure/B13384148.png)